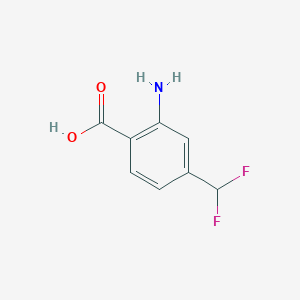

2-Amino-4-(difluoromethyl)benzoic acid

Descripción

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids are a cornerstone of modern medicinal and materials chemistry. The incorporation of fluorine atoms or fluorine-containing groups, such as the difluoromethyl (CHF2) group, into an aromatic ring can profoundly alter a molecule's physicochemical properties. hokudai.ac.jp

The difluoromethyl group is particularly noteworthy. It is considered a lipophilic hydrogen bond donor, meaning it can increase a molecule's fat-solubility while also being capable of forming hydrogen bonds. acs.orgalfa-chemistry.com This dual characteristic makes it a valuable "bioisostere"—a substituent that can mimic other chemical groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups in biological systems. researchgate.netnih.gov By replacing these groups with a metabolically stable CHF2 group, chemists can enhance a drug candidate's stability and improve its ability to bind to its target. nih.gov

The introduction of a CHF2 group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CHF2 group resistant to metabolic breakdown in the body. mdpi.com

Increased Lipophilicity: Fluorination generally increases a molecule's solubility in lipids, which can improve its ability to cross cell membranes. alfa-chemistry.com

Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and the basicity of the amino group.

Improved Target Binding: The ability of the CHF2 group to act as a hydrogen bond donor can lead to stronger and more specific interactions with biological targets like proteins and enzymes. nih.gov

The table below compares the properties of the difluoromethyl group with other common substituents, illustrating its unique electronic and steric profile.

| Property | Hydrogen (H) | Methyl (CH3) | Trifluoromethyl (CF3) | Difluoromethyl (CHF2) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 | ~2.5 |

| Hansch Lipophilicity Parameter (π) | 0.00 | 0.50 | 0.88 | 0.21 |

| Hydrogen Bond Donating Ability | No | No | No | Yes (Weak) |

| Metabolic Stability | Low | Moderate | High | High |

This table presents generalized data to illustrate the comparative properties of different chemical groups.

Strategic Significance as a Versatile Synthetic Intermediate

Aminobenzoic acids, also known as anthranilic acids, are highly versatile building blocks in organic synthesis. nih.gov Their structure contains two reactive functional groups—the carboxylic acid and the amino group—which can be independently modified to build more complex molecules. nih.govresearchgate.net This makes them valuable starting materials for a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes. hokudai.ac.jpontosight.ai

The presence of the difluoromethyl group adds another layer of utility to the 2-Amino-4-(difluoromethyl)benzoic acid scaffold. This compound can serve as a key intermediate for introducing the CHF2 moiety into larger, more complex molecular architectures. For example, it could be used in the synthesis of novel heterocyclic compounds, which are a major class of pharmaceuticals. The amino and carboxylic acid groups can be used to construct rings, while the difluoromethyl group remains as a key functional feature of the final product.

Potential synthetic applications include:

Pharmaceutical Synthesis: As a precursor for creating new drug candidates where the CHF2 group is intended to improve pharmacokinetic or pharmacodynamic properties. ontosight.ai

Agrochemical Development: In the synthesis of new pesticides or herbicides that benefit from the enhanced stability and unique biological interactions conferred by the difluoromethyl group.

Materials Science: As a monomer or building block for creating specialized polymers or materials with tailored electronic and physical properties. ontosight.ai

Evolution of Research Themes Pertaining to Amino-Substituted Benzoic Acids

Research into amino-substituted benzoic acids has a long history, evolving from their initial use in dyes to their current prominence in drug discovery. Initially, compounds like para-aminobenzoic acid (PABA) were recognized for their biological roles, for instance, as a precursor to folic acid in bacteria. nih.gov

Over time, the focus has shifted towards using these molecules as versatile scaffolds in medicinal chemistry. nih.gov Scientists have explored how modifying the basic aminobenzoic acid structure can lead to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Recent research trends in this area include:

Molecular Hybridization: Combining the aminobenzoic acid scaffold with other pharmacophores (biologically active groups) to create hybrid molecules with enhanced or novel activities. nih.gov

Development of Bioisosteres: Systematically replacing parts of known active molecules with groups like CHF2 to fine-tune their properties.

Advanced Synthetic Methods: Developing new and more efficient chemical reactions to synthesize complex derivatives of aminobenzoic acids. researchgate.net

The study of molecules like this compound represents a convergence of these themes. It combines a classic, versatile scaffold (aminobenzoic acid) with a modern, functionally important substituent (the difluoromethyl group), highlighting the ongoing evolution of molecular design in chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-7(10)4-1-2-5(8(12)13)6(11)3-4/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFENBYIPHGYSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2 Amino 4 Difluoromethyl Benzoic Acid

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inub.edue3s-conferences.org For 2-amino-4-(difluoromethyl)benzoic acid, a primary disconnection strategy involves the C-N and C-C bonds of the aromatic ring, suggesting precursors that already contain the difluoromethyl group or can be readily functionalized.

A plausible retrosynthetic pathway begins by disconnecting the amino group, leading back to a 4-(difluoromethyl)benzoic acid derivative. This transformation is typically achieved via a nitration-reduction sequence or a palladium-catalyzed amination. Further disconnection of the carboxylic acid group could lead to a difluoromethylated toluene (B28343) derivative, which can be oxidized to the corresponding benzoic acid. The key challenge in this retrosynthesis is the timely and regioselective introduction of the difluoromethyl group.

Key Disconnections in the Retrosynthesis of this compound:

| Target Molecule | Disconnection | Precursor 1 | Precursor 2 |

| This compound | C-N bond (amination) | 2-Halo-4-(difluoromethyl)benzoic acid | Ammonia (B1221849) source |

| This compound | C-N bond (reduction) | 2-Nitro-4-(difluoromethyl)benzoic acid | |

| 4-(Difluoromethyl)benzoic acid | C-C bond (oxidation) | 1-(Difluoromethyl)-4-methylbenzene | |

| 1-(Difluoromethyl)-4-methylbenzene | C-CF2H bond (difluoromethylation) | 4-Methylbenzaldehyde | Deoxyfluorinating agent |

Precursor design strategies often focus on commercially available and cost-effective starting materials. For instance, a synthetic plan might commence with a readily available 4-substituted benzoic acid or toluene derivative. The choice of precursors is also heavily influenced by the desired regioselectivity of the subsequent functionalization steps, particularly the introduction of the amino and difluoromethyl groups.

Modern Synthetic Pathways to the Core Structure

The synthesis of this compound necessitates the strategic installation of three distinct functional groups on the benzene (B151609) ring. Modern synthetic pathways prioritize efficiency, selectivity, and functional group tolerance.

Regioselective Functionalization Techniques

Achieving the desired 1,2,4-substitution pattern on the benzene ring requires careful control of regioselectivity. The directing effects of the substituents play a crucial role. For example, starting with a 4-substituted benzoic acid, the carboxyl group is a meta-director, while an amino group is an ortho-, para-director.

A common strategy involves introducing the substituents in a specific order to exploit their directing effects. For instance, nitration of a 4-halogenated benzoic acid can be directed to the 2-position, followed by reduction of the nitro group to an amine. google.com The halogen can then serve as a handle for further functionalization if needed.

Introduction of the Difluoromethyl Moiety

The introduction of the difluoromethyl group is a critical step in the synthesis. Several modern methods have been developed for this transformation, moving beyond the use of hazardous reagents like SF4. acs.orgwiley-vch.deresearchgate.netmdpi.com

One of the most common approaches is the deoxofluorination of an aromatic aldehyde. wiley-vch.de Reagents such as diethylaminosulfur trifluoride (DAST) can convert a formyl group into a difluoromethyl group.

Transition-metal-catalyzed cross-coupling reactions have also emerged as powerful tools for difluoromethylation. wiley-vch.dersc.org For example, copper-catalyzed reactions of aryl iodides with a difluoromethyl source can be employed. acs.org Radical difluoromethylation reactions, often initiated by photoredox catalysis, provide another avenue for the direct C-H difluoromethylation of aromatic compounds. mdpi.comrsc.org

Common Reagents for the Introduction of the Difluoromethyl Group:

| Reagent Class | Specific Reagent(s) | Application |

| Deoxyfluorinating Agents | Diethylaminosulfur trifluoride (DAST) | Conversion of aldehydes to difluoromethyl groups |

| Nucleophilic Difluoromethylating Agents | TMSCF2H (in the presence of a fluoride (B91410) source) | Used in copper-catalyzed cross-coupling reactions |

| Radical Difluoromethylating Agents | Umemoto's reagent, Langlois' reagent | Used in photoredox-catalyzed reactions |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves a systematic evaluation of parameters such as catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of palladium-catalyzed amination, the choice of phosphine (B1218219) ligand is critical for achieving high yields and preventing the formation of side products. nih.govcolab.wsresearchgate.netnih.govresearchgate.net For instance, sterically hindered biarylphosphine ligands have been shown to be highly effective. The selection of the base and solvent system is also crucial for promoting the catalytic cycle.

For difluoromethylation reactions, optimization may involve screening different catalysts, radical initiators, or fluoride sources to improve the efficiency of the transformation. The use of design of experiment (DoE) methodologies can facilitate the rapid identification of optimal reaction conditions.

Asymmetric Synthesis Approaches for Enantiomerically Pure Analogs

While this compound itself is achiral, the development of asymmetric methods is crucial for the synthesis of chiral analogs that may possess enhanced biological activity. The synthesis of enantiomerically pure fluorinated amino acids is a significant area of research. beilstein-journals.orgmdpi.comnih.govnih.govnih.gov

One prominent strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) have proven to be versatile platforms for the asymmetric synthesis of a variety of α-amino acids, including those with fluorinated side chains. beilstein-journals.orgnih.gov In this approach, the chiral nickel complex acts as a template, directing the alkylation of the glycine enolate from one face, leading to high enantioselectivity.

Copper-catalyzed asymmetric difluoromethylation has also been reported for the synthesis of chiral α-difluoromethylated amino acids. mdpi.comnih.gov These methods often utilize chiral ligands to induce enantioselectivity in the C-CF2H bond-forming step.

Implementation of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals to minimize their environmental impact. tandfonline.comsciencedaily.comeurekalert.orgsciencedaily.comacs.org The synthesis of this compound can be made more sustainable by considering several green chemistry principles.

Key Green Chemistry Principles and their Application:

| Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing catalytic reactions, such as palladium-catalyzed amination, which have high atom economy compared to stoichiometric methods. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. Micellar catalysis in water is a promising approach for palladium-catalyzed reactions. nih.gov |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis can often be performed under mild conditions. |

| Use of Renewable Feedstocks | While not always feasible for complex aromatic compounds, exploring bio-based starting materials where possible. |

| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is particularly relevant for amination and difluoromethylation steps. |

Recent advances in fluorine chemistry have focused on developing greener methods for introducing fluorine and fluoroalkyl groups. tandfonline.com This includes the development of less hazardous fluorinating agents and the use of catalytic methods that reduce the amount of waste generated. eurekalert.orgsciencedaily.com For example, the use of aqueous ammonia in palladium-catalyzed aminations represents a greener alternative to organic amine sources. nih.gov

Isolation and Purity Assessment Methodologies

Following the synthesis of this compound, rigorous isolation and purity assessment procedures are essential to ensure the compound is suitable for its intended downstream applications. These processes involve separating the target molecule from reaction byproducts, unreacted starting materials, and catalysts, followed by analytical verification of its structure and quantification of its purity.

Isolation Techniques

The primary methods for isolating this compound from a crude reaction mixture are extraction and crystallization.

Solvent Extraction: This technique is often used as an initial purification step. The reaction mixture is typically dissolved in an appropriate solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. The pH of the aqueous layer may be adjusted to facilitate the separation of acidic or basic byproducts.

Crystallization: This is a powerful technique for obtaining highly pure solid material. The crude this compound is dissolved in a hot solvent or solvent mixture until saturation is reached. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The resulting crystals are then collected by filtration. The choice of solvent is critical and may include alcohols like methanol (B129727) or ethanol, or aqueous mixtures. orgsyn.org

In some synthetic routes, column chromatography may be employed for purification, particularly when dealing with complex mixtures or for isolating small quantities of the compound with very high purity. This method separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel.

Purity Assessment

A combination of chromatographic and spectroscopic techniques is used to confirm the identity and determine the purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a principal method for assessing the purity of the final product. It provides quantitative data on the percentage of the main compound and any impurities present. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Patents describing the synthesis of similar compounds often report HPLC purity levels of 98% or higher. google.com

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like trifluoroacetic acid) frontiersin.org |

| Detector | UV-Vis (typically at 254 nm) |

| Flow Rate | 1.0 mL/min |

Spectroscopic Methods: These methods are crucial for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are fundamental for confirming the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹⁹F NMR is specific for the difluoromethyl group, a key feature of the molecule.

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides strong evidence of the compound's identity.

Table 2: Illustrative Spectroscopic Data for Structural Confirmation

| Technique | Purpose | Expected Data |

| ¹H NMR | Confirms proton framework | Signals corresponding to aromatic protons and the amino group |

| ¹⁹F NMR | Confirms presence of CHF₂ group | A characteristic signal for the two equivalent fluorine atoms |

| Mass Spectrometry | Confirms molecular weight | A molecular ion peak corresponding to the exact mass of the compound |

By employing these isolation and analytical methodologies, researchers can ensure the production of this compound with a high degree of purity and a confirmed chemical structure.

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Difluoromethyl Benzoic Acid

Transformations Involving the Carboxyl Group

The carboxyl group is a primary site for modification, allowing for the synthesis of esters, amides, and other derivatives, as well as undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-amino-4-(difluoromethyl)benzoic acid can be readily converted into esters and amides through various established synthetic protocols. Esterification is typically achieved by reaction with an alcohol in the presence of an acid catalyst.

Amidation reactions, forming a crucial linkage in many biologically active molecules, can be carried out by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine. researchgate.netibs.re.kr Direct amidation of benzoic acids with amines can also be catalyzed by reagents like titanium tetrafluoride. researchgate.net The efficiency of these reactions can be influenced by the electronic properties of the substituents on both the benzoic acid and the amine. ibs.re.kr

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Alcohol (e.g., Methanol (B129727), Ethanol) | Ester |

This table is interactive. Click on the headers to sort.

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of the carboxyl group, of benzoic acids typically requires high temperatures, often above 140°C, and can be facilitated by ortho-substituents. nih.govnist.gov However, recent advancements have enabled decarboxylation under milder conditions. For instance, photoredox-catalyzed decarboxylation of α-oxo carboxylic acids offers a metal-free synthesis pathway. organic-chemistry.org Another modern approach involves a photoinduced ligand-to-metal charge transfer (LMCT) process that facilitates the decarboxylative hydroxylation of benzoic acids to phenols at temperatures as low as 35°C. nih.gov Oxidative decarboxylation of 2-aryl carboxylic acids can be achieved at room temperature using a hypervalent iodine reagent. organic-chemistry.org The presence of activating groups, such as a hydroxyl group in the ortho or para position, can significantly increase the rate of decarboxylation. nist.gov

Reactions at the Amino Group

The amino group of this compound is a key site for introducing a variety of substituents and for forming new ring systems through reactions like diazotization.

Acylation, Alkylation, and Arylation Processes

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of various bioactive compounds. nih.gov Alkylation of the amino group can introduce alkyl substituents, while arylation, often achieved through methods like the Buchwald-Hartwig N-arylation, allows for the formation of C-N bonds with aryl halides. ibs.re.kr Transition-metal-free direct arylation methods have also been developed for the synthesis of biaryls. researchgate.net

Table 2: Common Reactions at the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride, Anhydride | N-Acyl derivative |

| Alkylation | Alkyl halide | N-Alkyl derivative |

This table is interactive. Click on the headers to sort.

Diazotization and Subsequent Sandmeyer-Type Reactions

The amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.orgscirp.org These diazonium salts are versatile intermediates for a range of transformations known as Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org In the presence of copper(I) salts, the diazonium group can be replaced by various nucleophiles, including halides (Cl, Br), cyanide (CN), and others. wikipedia.orgnih.gov This provides a powerful method for introducing a wide array of functional groups onto the aromatic ring that are not easily accessible by direct substitution methods. organic-chemistry.org For instance, the Sandmeyer reaction can be used for chlorination, bromination, cyanation, and hydroxylation. wikipedia.org More recent developments include trifluoromethylation and difluoromethylation of diazonium salts. researchgate.net It is important to note that fluorination via diazonium salts is typically achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of isolated arenediazonium tetrafluoroborates and does not require a metal catalyst. wikipedia.orgacs.org

Reactivity of the Aryl Ring: Electrophilic and Nucleophilic Aromatic Substitutions

The substituents already present on the benzene (B151609) ring of this compound—the amino, carboxyl, and difluoromethyl groups—direct the position of further substitutions on the ring. The amino group is a strong activating group and ortho-, para-director, while the carboxylic acid and difluoromethyl groups are deactivating and meta-directors. reddit.com

In electrophilic aromatic substitution (SEAr) , the powerful activating effect of the amino group typically directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the steric hindrance and the deactivating nature of the adjacent carboxyl and difluoromethyl groups will influence the regioselectivity of these reactions. reddit.comnih.gov

Nucleophilic aromatic substitution (SNAr) on the ring is less common unless there are strong electron-withdrawing groups and a suitable leaving group present. nih.gov The difluoromethyl group, being electron-withdrawing, can facilitate SNAr reactions, particularly if a good leaving group like a halide is present at an activated position. nih.gov Polyfluoroarenes are known to undergo SNAr where a nucleophile attacks the electron-deficient aromatic core. nih.gov

Chemical Modifications and Stability Considerations of the Difluoromethyl Moiety

The difluoromethyl (CHF2) group is a key structural motif in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups due to its ability to act as a hydrogen-bond donor. rsc.org Its stability is a critical factor in its utility. Generally, the CHF2 group is chemically robust and stable under a wide range of synthetic conditions. However, its stability is not absolute and can be influenced by the molecular context and reaction environment.

The C-F bonds within the difluoromethyl group are strong and resistant to cleavage. However, under certain hydrolytic conditions, the lability of these bonds can increase. For instance, in heterocyclic systems like difluoromethyl pyrroles, the C-F bonds can become labile, particularly when the aromatic ring is substituted with electron-withdrawing groups that can stabilize intermediates formed during hydrolysis. rsc.org While direct studies on this compound are limited, it is plausible that harsh acidic or basic conditions could promote the hydrolysis of the difluoromethyl group, potentially leading to the formation of a formyl group (CHO) and subsequently a carboxylic acid. This reactivity is analogous to the known hydrolysis of trifluoromethyl groups to carboxylic acids under strongly acidic conditions. rsc.orgnih.gov

The C-H bond in the difluoromethyl group also presents a site for potential chemical modification, although it is typically less reactive than other C-H bonds. It can participate in radical reactions or deprotonation-alkylation sequences under strongly basic conditions, though such transformations require specific and often harsh reagents.

The table below summarizes the general stability of the difluoromethyl moiety under various chemical conditions.

| Condition | Stability of Difluoromethyl Group | Potential Reactions/Considerations |

|---|---|---|

| Strongly Acidic (e.g., fuming H₂SO₄) | Moderate to Low | Potential for slow hydrolysis to a formyl or carboxyl group, analogous to trifluoromethyl group hydrolysis. rsc.orgnih.gov |

| Strongly Basic (e.g., conc. NaOH, heat) | Moderate | May undergo slow hydrolysis. The C-H bond can be deprotonated with very strong bases. |

| Standard Catalytic Hydrogenation (e.g., H₂, Pd/C) | High | The difluoromethyl group is generally stable to these conditions. |

| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | High | Resistant to oxidation. Other functional groups on the molecule are more susceptible. |

| Nucleophilic Substitution Conditions | High | The fluoride (B91410) ions are poor leaving groups, making nucleophilic displacement difficult. |

Synthesis of Structurally Diversified Analogs and Complex Molecular Architectures

This compound is a valuable building block for creating structurally diverse analogs and more complex molecules. The synthetic utility of this compound stems from the reactivity of its three distinct functional regions: the primary amino group, the carboxylic acid, and the aromatic ring.

Derivatization of the Amino Group: The primary amine at the 2-position is a versatile handle for a wide array of chemical transformations. It can readily undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) or participate in azo-coupling reactions. nih.gov

Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 1-position can be modified through several standard transformations, including:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a diverse library of amide derivatives.

Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride or borane.

Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride to produce a highly reactive acyl chloride, which can then be used in Friedel-Crafts acylation or other nucleophilic acyl substitution reactions.

The strategic combination of these derivatization pathways allows for the synthesis of complex molecular architectures. For example, the amino group can be used as an anchor to construct heterocyclic systems, such as quinazolinones or benzodiazepines, which are common scaffolds in medicinal chemistry. chemicalbook.com The difluoromethyl group's unique electronic properties and its role as a lipophilic hydrogen-bond donor make the resulting analogs attractive for various applications, including the development of new pharmaceuticals and materials. nih.gov

The following table illustrates potential derivatization strategies for synthesizing structurally diversified analogs from this compound.

| Functional Group Target | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acetyl Chloride (CH₃COCl), Pyridine | 2-Acetamido-4-(difluoromethyl)benzoic acid |

| Amino Group (-NH₂) | Sulfonylation | Toluenesulfonyl Chloride (TsCl), Base | 2-(Tosylamino)-4-(difluoromethyl)benzoic acid |

| Carboxylic Acid (-COOH) | Esterification | Ethanol (EtOH), H₂SO₄ (cat.) | Ethyl 2-amino-4-(difluoromethyl)benzoate |

| Carboxylic Acid (-COOH) | Amidation | Benzylamine, EDC, HOBt | N-Benzyl-2-amino-4-(difluoromethyl)benzamide |

| Aromatic Ring | Bromination | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-4-(difluoromethyl)benzoic acid |

Sophisticated Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 2-Amino-4-(difluoromethyl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

Proton (¹H), Carbon-¹³C, and Fluorine-¹⁹F NMR Applications

Proton (¹H) NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the amine (NH₂) protons, the carboxylic acid (COOH) proton, and the proton of the difluoromethyl (CHF₂) group. The chemical shifts of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Carbon-¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethyl group would be observed at characteristic chemical shifts. The carbon of the difluoromethyl group would exhibit a triplet multiplicity due to one-bond coupling with the two fluorine atoms.

Fluorine-¹⁹F NMR: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the adjacent proton. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| ¹H | 7.8-8.0 | d | 8-9 |

| ¹H | 6.8-7.0 | dd | 8-9, 1.5-2.5 |

| ¹H | 6.6-6.8 | d | 1.5-2.5 |

| ¹H | 6.5-7.5 (t) | t | 54-56 |

| ¹H | 5.0-6.0 (br s) | br s | - |

| ¹H | 11.0-13.0 (br s) | br s | - |

| ¹³C | 165-170 | s | - |

| ¹³C | 150-155 | s | - |

| ¹³C | 130-135 | d | - |

| ¹³C | 120-125 (t) | t | 20-30 |

| ¹³C | 115-120 | d | - |

| ¹³C | 110-115 | d | - |

| ¹³C | 110-115 (t) | t | 235-245 |

| ¹⁹F | -110 to -120 | d | 54-56 |

Note: This is a predicted data table for illustrative purposes, as specific experimental data was not found in the available literature.

Advanced 2D NMR Techniques and Spectral Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are indispensable. These include:

Correlation Spectroscopy (COSY): Establishes correlations between coupled protons, which would be crucial for assigning the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, allowing for the assignment of each protonated carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₇F₂NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which should match the calculated theoretical mass to within a few parts per million (ppm). This high degree of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a characteristic "fingerprint" of the molecule and confirm the presence of key functional groups.

For this compound, characteristic vibrational bands would be expected for:

N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region).

O-H stretching of the carboxylic acid group (a broad band in the 2500-3300 cm⁻¹ region).

C=O stretching of the carboxylic acid group (around 1680-1710 cm⁻¹).

C-F stretching of the difluoromethyl group (in the 1000-1200 cm⁻¹ region).

Aromatic C-H and C=C stretching vibrations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise spatial arrangement of all atoms in the molecule, as well as the packing of the molecules in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

Advanced Chromatographic and Other Analytical Methods for Purity and Identity

To ensure the purity and confirm the identity of a sample of this compound, various chromatographic and other analytical methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and is widely used to assess the purity of a compound. By using a suitable stationary phase and mobile phase, a single, sharp peak for this compound would be expected, with the absence of significant impurity peaks. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be used for separation and identification. The gas chromatogram would show the retention time, while the mass spectrometer would provide the mass-to-charge ratio of the compound and its fragmentation pattern, further confirming its identity.

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₈H₇F₂NO₂), providing further evidence for the compound's identity and purity.

Computational and Theoretical Investigations of 2 Amino 4 Difluoromethyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior. For 2-Amino-4-(difluoromethyl)benzoic acid, these methods elucidate the distribution of electrons and the resulting molecular properties, which govern its physical and chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. arxiv.org This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict key structural parameters. researcher.life

The optimization provides data on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of two sets of three atoms). These calculated parameters are critical for understanding the molecule's shape and steric interactions. The results are typically validated by comparing them with experimental data from techniques like X-ray crystallography, where available. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-COOH | ~1.47 Å |

| Bond Length | C-NH2 | ~1.38 Å |

| Bond Length | C-CHF2 | ~1.51 Å |

| Bond Angle | O-C-O (carboxyl) | ~123° |

| Dihedral Angle | C-C-N-H | ~0° / 180° |

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.trdergipark.org.tr Theoretical predictions for this compound can help assign specific peaks in the experimental spectrum to particular atoms in the molecule. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. longdom.org By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific molecular motion, such as the stretching of the N-H bonds in the amino group or the C=O bond in the carboxylic acid group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which help in understanding the electronic structure and chromophores within the molecule.

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | -COOH Proton Shift | ~11-12 ppm | Corresponds to experimental data |

| ¹³C NMR | -COOH Carbon Shift | ~168-170 ppm | Corresponds to experimental data |

| IR | C=O Stretch | ~1690 cm⁻¹ | Corresponds to experimental data |

| UV-Vis | λmax | ~250 nm, ~330 nm | Corresponds to experimental data |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich amino group and the aromatic ring, while the LUMO may be centered on the electron-withdrawing carboxylic acid and difluoromethyl groups.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Propensity of a species to accept electrons |

Conformational Analysis and Potential Energy Surface Mapping

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. nih.gov This is often achieved by constructing a Potential Energy Surface (PES) map. researchgate.net

A PES is generated by systematically rotating one or more dihedral angles (e.g., the angle of the -COOH group relative to the benzene (B151609) ring) and calculating the molecule's energy at each step. The resulting map reveals energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between them. researchgate.net Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathway of a chemical reaction. rsc.org By mapping the reaction coordinate, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For reactions involving this compound, such as its synthesis or derivatization, computational studies can provide a detailed picture of bond-breaking and bond-forming processes. acs.org This insight helps explain reaction outcomes, stereoselectivity, and the role of catalysts, offering a level of detail that is often inaccessible through experimental methods alone.

In Silico Approaches for Rational Design of Novel Derivatives

The knowledge gained from computational investigations forms the basis for the rational design of new molecules with desired properties. By using this compound as a scaffold, in silico methods allow for the virtual creation and evaluation of numerous derivatives. nih.gov

Scientists can computationally introduce different functional groups at various positions on the molecule and predict how these changes will affect its properties, such as reactivity, stability, or potential biological activity (e.g., through molecular docking studies). This approach significantly streamlines the drug discovery and materials science processes by prioritizing the synthesis of only the most promising candidates, thereby saving time and resources. nih.gov

Role of 2 Amino 4 Difluoromethyl Benzoic Acid As a Chemical Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

Utilization in the Construction of Advanced Organic Materials

The search did not yield any studies on the utilization of 2-Amino-4-(difluoromethyl)benzoic acid in the construction of advanced organic materials such as polymers or dendrimers. While related compounds like 2-amino-4,5-difluorobenzoic acid have been explored for such applications due to their unique reactivity and the properties conferred by fluorine atoms, no parallel research has been published for this compound. ontosight.ai

Applications in Supramolecular Chemistry and Crystal Engineering

There is no available information on the application of this compound in supramolecular chemistry or crystal engineering. Crystal structure analysis, which is fundamental to crystal engineering, has been performed on related molecules like 2-amino-5-fluorobenzoic acid, revealing details about hydrogen bonding and intermolecular interactions. researchgate.net However, similar structural studies or applications in designing supramolecular assemblies using this compound have not been reported in the searched literature.

Structure Reactivity and Structure Function Relationships Chemical Perspective

Influence of the Difluoromethyl Moiety on Electronic and Steric Properties

The incorporation of fluorinated functional groups is a key strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.gov In 2-Amino-4-(difluoromethyl)benzoic acid, the difluoromethyl (CHF₂) group at the C4 position profoundly influences the molecule's electronic and steric characteristics, distinguishing it from its non-fluorinated or trifluoromethylated analogs.

Electronic Properties: The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to toluene (B28343) or aniline. The electron density is pulled away from the benzene (B151609) ring, which in turn affects the reactivity of the other substituents. numberanalytics.com

Acidity and Basicity: The electron-withdrawing nature of the CHF₂ group increases the acidity of the carboxylic acid (-COOH) group by stabilizing the resulting carboxylate anion. Conversely, it decreases the basicity of the amino (-NH₂) group by delocalizing the nitrogen's lone pair of electrons to a lesser extent into the electron-deficient ring.

Hydrogen Bonding: A unique feature of the difluoromethyl group is its capacity to act as a weak hydrogen bond donor through its C-H bond. nih.gov This ability, absent in methyl and trifluoromethyl groups, allows it to serve as a bioisostere for functional groups like alcohols (-OH), thiols (-SH), and amines (-NH₂), enabling specific interactions with biological targets. nih.govnih.gov

Steric Properties: Steric effects arise from the spatial arrangement of atoms and influence molecular conformation and reactivity. numberanalytics.com While fluorine has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), the cumulative effect in a difluoromethyl group is significant. The steric demand of the CHF₂ group is considerable, influencing the molecule's ability to adopt certain conformations and to fit within the binding sites of molecular targets. mdpi.comresearchgate.net This steric hindrance can shield adjacent positions on the aromatic ring from reacting and can affect the orientation of the carboxylic acid and amino groups relative to the plane of the ring. numberanalytics.comresearchgate.net

| Property | Methyl (CH₃) | Difluoromethyl (CHF₂) | Trifluoromethyl (CF₃) |

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Very strongly electron-withdrawing |

| H-Bonding Ability | None | Donor (C-H) | Acceptor (F atoms) |

| Lipophilicity (Hansch π) | +0.56 | ~+0.44 | +0.88 |

| Steric Size (approx.) | Similar to H | Intermediate | Similar to isopropyl |

Table 1: Comparative properties of methyl, difluoromethyl, and trifluoromethyl groups. Data compiled from various sources discussing fluoroalkylation effects in medicinal chemistry. nih.govmdpi.com

Correlating Structural Features with Chemical Transformation Pathways

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the carboxylic acid group, and the difluoromethyl-substituted aromatic ring.

Reactions of the Amino Group: The primary amine at the C2 position is a nucleophilic center, though its reactivity is tempered by the electron-withdrawing effect of the nearby carboxylic acid and the distant difluoromethyl group. It can undergo standard transformations such as:

Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. rsc.org

Reactions of the Carboxylic Acid Group: The carboxylic acid at the C1 position is the most acidic site on the molecule. Its typical reactions include:

Esterification: Conversion to esters by reaction with alcohols under acidic conditions. Steric hindrance from the ortho-amino group can influence the reaction rate, potentially requiring more stringent conditions. researchgate.net

Amide Formation: Activation (e.g., to an acyl chloride or using coupling reagents like HATU) followed by reaction with an amine to form an amide bond is a common pathway in the synthesis of more complex molecules. acs.org

Reactions involving the Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the presence of two electron-withdrawing groups (COOH and CHF₂). Electrophilic attack, if forced, would likely be directed by the ortho, para-directing amino group to the C3 or C5 positions, though such reactions are generally difficult.

The difluoromethyl group itself is highly stable due to the strength of the C-F bonds and is typically unreactive under common synthetic conditions, contributing to the metabolic stability of molecules containing this moiety. mdpi.com

Insights into Molecular Recognition Mechanisms at a Chemical/Biochemical Level

The specific arrangement of functional groups in this compound provides multiple points of interaction for molecular recognition, particularly with biological macromolecules like enzymes and receptors.

Hydrogen Bonding Network: The molecule can participate in a rich network of hydrogen bonds.

The carboxylic acid group is a classic hydrogen bond donor (from the -OH) and acceptor (from the C=O).

The amino group acts as a hydrogen bond donor.

The difluoromethyl group can act as a hydrogen bond donor via its polarized C-H bond and as a weak acceptor via its fluorine atoms. nih.gov This dual role allows it to mimic polar functional groups critical for binding affinity.

Ionic and Electrostatic Interactions: At physiological pH, the carboxylic acid group can be deprotonated to a carboxylate (-COO⁻), enabling strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein binding pocket. The electron-deficient aromatic ring can participate in favorable cation-π interactions. nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the ortho-amino and carboxylic acid groups, creating a stable six-membered ring. researchgate.net This conformation planarizes the molecule and can pre-organize it for a specific binding mode, reducing the entropic penalty upon binding to a target.

The combination of the rigid, pre-organized structure from intramolecular hydrogen bonding and the specific intermolecular interactions offered by the CHF₂ group makes the molecule a well-defined scaffold for interacting with specific biological targets.

Systematic Design Principles for Modulating Chemical Behavior

The structure of this compound serves as a template that can be systematically modified to fine-tune its chemical and biological properties. The principles of rational drug design can be applied by leveraging the distinct characteristics of each component of the molecule.

Modulation of pKa and Lipophilicity: The difluoromethyl group is a key modulator. Replacing it with a hydrogen, methyl, or trifluoromethyl group provides a predictable way to alter the electronic properties of the ring, thereby tuning the pKa of the amino and carboxylic acid groups. This, in turn, affects the molecule's ionization state, solubility, and ability to cross biological membranes. Fluorination is a well-established strategy for increasing lipophilicity and enhancing membrane permeability. mdpi.commdpi.com

Vectorial Modification for Target Specificity: The amino and carboxylic acid groups serve as synthetic handles for building out larger, more complex molecules. By converting the carboxylic acid to various amides or esters, or by acylating the amino group, new vectors can be introduced to probe different regions of a target's binding site. This approach was used in the discovery of compounds where chromanyl amines were coupled to a fluorinated acid core to identify active molecules. acs.org

Bioisosteric Replacement: The difluoromethyl group's ability to act as a bioisostere for hydroxyl, thiol, or amide groups is a powerful design principle. nih.gov It can be strategically placed to engage in hydrogen bonding interactions that are critical for biological activity, while simultaneously enhancing metabolic stability due to the strength of the C-F bonds. mdpi.com

Conformational Constraint: The intramolecular hydrogen bond between the amino and carboxyl groups provides a degree of conformational rigidity. Further modifications, such as introducing bulky substituents at other positions on the ring, could further restrict rotation and lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

By systematically applying these principles, chemists can rationally design derivatives of this compound with tailored properties for specific chemical or biological applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-Amino-4-(difluoromethyl)benzoic acid is a critical area of ongoing research. While traditional methods for introducing the difluoromethyl group exist, they often rely on harsh reagents or multi-step processes that are not amenable to large-scale, sustainable production.

Future research in this area is likely to focus on several key strategies:

Catalytic C-H Difluoromethylation: A significant advancement would be the development of catalytic methods for the direct difluoromethylation of the C-H bond at the 4-position of 2-aminobenzoic acid or its derivatives. Ruthenium-catalyzed para-selective C-H difluoromethylation of anilides has been demonstrated, offering a potential pathway for the synthesis of precursors to the target molecule. thieme.deacs.org Further research into more efficient and selective catalysts, potentially using earth-abundant metals, will be crucial.

Flow Chemistry Approaches: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The use of fluoroform (CHF3), a readily available and inexpensive greenhouse gas, as a difluoromethylating agent in continuous flow systems has been explored for the synthesis of α-difluoromethyl-amino acids. rsc.orgsci-hub.se Adapting this technology for the synthesis of this compound could provide a highly atom-economical and sustainable manufacturing process.

Biosynthetic Pathways: The development of "green" and sustainable methods for producing aminobenzoic acid and its derivatives through biosynthesis is gaining traction. mdpi.comresearchgate.net While the direct biosynthesis of a difluoromethylated analog is a long-term goal, engineered enzymatic pathways could be developed to produce precursors that can be efficiently converted to the final product.

The following table summarizes potential sustainable synthetic strategies:

| Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic C-H Difluoromethylation | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Utilization of fluoroform as a difluoromethyl source |

| Biosynthesis | Use of renewable feedstocks, mild conditions | Engineering of enzymatic pathways for precursors |

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties of the difluoromethyl group, combined with the presence of the amino and carboxylic acid functionalities, suggest that this compound may exhibit unconventional reactivity that can be harnessed for novel chemical transformations.

Future explorations in this domain may include:

Difluoromethyl Group as a Directing Group: The strong electron-withdrawing nature of the CHF2 group can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzoic acid ring. Investigating this directing effect could lead to the development of new synthetic methodologies for the preparation of highly substituted aromatic compounds.

Catalysis Based on the Aminobenzoic Acid Scaffold: The amino and carboxylic acid groups can act as ligands for metal catalysts. Designing novel catalysts based on the this compound scaffold could lead to new catalytic systems with unique reactivity and selectivity, particularly in asymmetric catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. The difluoromethylation of heterocycles using organic photoredox catalysis has been successfully demonstrated. nih.gov Investigating the photocatalytic reactivity of this compound could open up new avenues for its functionalization and the synthesis of complex molecules.

Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the development and application of advanced analytical techniques for in situ reaction monitoring are essential.

Emerging research in this area will likely involve:

In Situ NMR Spectroscopy: 19F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift dispersion of the 19F nucleus. rsc.org The use of in situ 19F NMR can provide real-time information on the consumption of starting materials, the formation of intermediates, and the generation of products and byproducts during the synthesis of this compound. asahilab.co.jpnih.govcardiff.ac.uknih.gov This allows for rapid reaction optimization and a deeper understanding of the reaction kinetics and mechanism.

Real-Time Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also be employed for real-time monitoring of chemical reactions. These methods can provide complementary information to NMR and are often more amenable to implementation in industrial settings.

The table below highlights key in situ analytical techniques and their potential applications:

| Analytical Technique | Information Gained | Application in Synthesis |

| In Situ 19F NMR | Real-time concentration of fluorinated species | Reaction optimization, mechanistic studies |

| In Situ FTIR/Raman | Real-time changes in functional groups | Monitoring reaction progress, endpoint determination |

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental studies with computational chemistry provides a powerful approach for understanding the structure, properties, and reactivity of molecules. This synergistic approach is particularly valuable for fluorinated compounds, where the effects of fluorine substitution can be complex and non-intuitive.

Future research will benefit from:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric and electronic structure of this compound and its derivatives. nih.govresearchgate.netaljest.net These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and potential interactions with biological targets.

Reaction Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways for the synthesis and functionalization of this compound. By calculating the energies of transition states and intermediates, it is possible to identify the most likely reaction mechanisms and guide the design of more efficient synthetic routes.

Predictive Modeling of Properties: Computational methods can be used to predict various physicochemical properties of molecules, such as their solubility, lipophilicity, and pKa. emerginginvestigators.org This information is crucial for the design of drug candidates and functional materials based on the this compound scaffold. The integration of experimental data with computational predictions allows for a more comprehensive understanding of the impact of the difluoromethyl group. acs.orgnih.gov

Expanding Applications in Specialized Chemical Fields

The unique properties imparted by the difluoromethyl group make this compound a promising building block for a wide range of applications in specialized chemical fields.

Future research is expected to expand its use in:

Medicinal Chemistry: Fluorinated compounds are prevalent in modern pharmaceuticals. nih.govmdpi.commdpi.com The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, and its incorporation can improve a drug's metabolic stability and membrane permeability. nih.gov Derivatives of this compound could be explored as novel anti-inflammatory, analgesic, or anticancer agents. nih.gov The development of radiolabeled analogues, for instance with 18F, could also find applications in positron emission tomography (PET) imaging. nih.gov

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides. acs.orgacs.org The difluoromethyl group can enhance the biological activity and metabolic stability of agrochemicals. nih.gov this compound could serve as a scaffold for the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com Incorporating this compound into polymer backbones could lead to the development of new high-performance materials with tailored properties for applications in electronics, coatings, and membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.